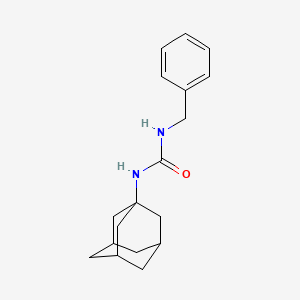
1-(1-Adamantyl)-3-benzylurea
描述
1-(1-Adamantyl)-3-benzylurea is an organic compound that features a unique structure combining an adamantane moiety with a benzylurea group. Adamantane, a polycyclic hydrocarbon, is known for its rigid and stable structure, which imparts significant thermal and mechanical stability to its derivatives. The benzylurea group introduces additional functional versatility, making this compound of interest in various scientific and industrial applications.
作用机制
Target of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that adamantane derivatives can undergo various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
It is known that the bulky and rigid structure of adamantyl groups generally produces a high thermal stability and other physical and chemical properties .
生化分析
Biochemical Properties
The adamantyl group in 1-(1-Adamantyl)-3-benzylurea contributes to its unique biochemical properties . The compound has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . The adamantyl group is also involved in various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Cellular Effects
For instance, certain adamantane derivatives have been found to induce apoptosis in liver cancer cells
Molecular Mechanism
Studies on similar adamantyl compounds suggest that they may exert their effects through interactions with various biomolecules . For instance, certain adamantyl compounds have been found to interact with enzymes such as cyclooxygenase .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on similar compounds suggests that the effects of adamantane derivatives can vary with different dosages .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to the presence of the adamantyl group. Studies on similar compounds have shown that adamantyl compounds undergo highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .
Transport and Distribution
The adamantyl group in the compound is likely to influence its transport and distribution due to its unique structure .
Subcellular Localization
Studies on similar compounds suggest that adamantyl compounds may be localized to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-benzylurea can be synthesized through a multi-step process involving the reaction of adamantane derivatives with benzyl isocyanate. One common method involves the following steps:
Formation of 1-adamantylamine: Adamantane is first brominated to form 1-bromoadamantane, which is then reacted with ammonia to yield 1-adamantylamine.
Reaction with benzyl isocyanate: 1-adamantylamine is then reacted with benzyl isocyanate under controlled conditions to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
Types of Reactions: 1-(1-Adamantyl)-3-benzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted benzylurea derivatives with various functional groups.
科学研究应用
1-(1-Adamantyl)-3-benzylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal and mechanical stability.
相似化合物的比较
1-Adamantylurea: Shares the adamantane moiety but lacks the benzyl group, resulting in different chemical and biological properties.
1-(1-Adamantyl)-3-phenylurea: Similar structure with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.
1-(1-Adamantyl)-3-methylurea: Contains a methyl group, offering different steric and electronic effects compared to the benzyl group.
Uniqueness: 1-(1-Adamantyl)-3-benzylurea is unique due to the combination of the adamantane and benzylurea groups, which imparts a balance of rigidity, stability, and functional versatility. This makes it particularly valuable in applications requiring robust and adaptable compounds.
属性
IUPAC Name |
1-(1-adamantyl)-3-benzylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIRFYYPSNNZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330694 | |
| Record name | 1-(1-adamantyl)-3-benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120615-86-3 | |
| Record name | 1-(1-adamantyl)-3-benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


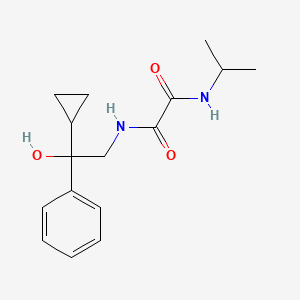
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)
![Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2713714.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

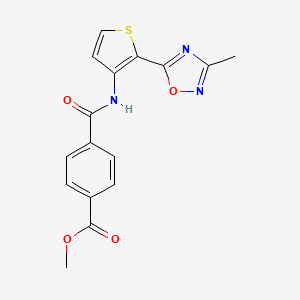

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)
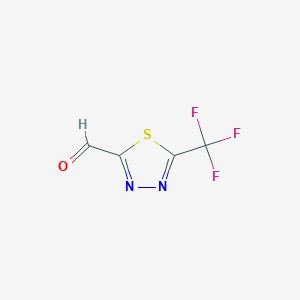
![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)
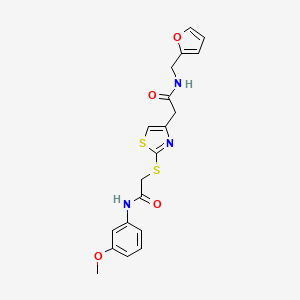
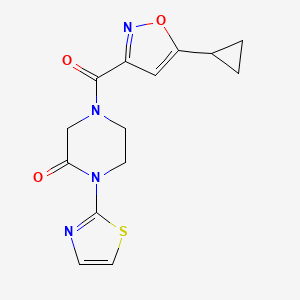
![1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2713729.png)

